molecular formula C19H23N3O4S B1198846 4-(4-methoxyphenyl)sulfonyl-N-(phenylmethyl)-1-piperazinecarboxamide

4-(4-methoxyphenyl)sulfonyl-N-(phenylmethyl)-1-piperazinecarboxamide

Cat. No.: B1198846
M. Wt: 389.5 g/mol
InChI Key: JMOSWCSUAXXELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)sulfonyl-N-(phenylmethyl)-1-piperazinecarboxamide is a sulfonamide.

Scientific Research Applications

1. Crystal Structure and Computational Studies

The novel piperazine derivatives related to 4-(4-methoxyphenyl)sulfonyl-N-(phenylmethyl)-1-piperazinecarboxamide have been synthesized and studied for their crystal structures and computational properties. These studies involve X-ray diffraction and Density Functional Theory (DFT) calculations, providing insights into the reactive sites and molecular interactions of these compounds (Kumara et al., 2017).

2. Receptor Antagonism Studies

Research on compounds similar to this compound has shown activity as 5-HT7 receptor antagonists, with potential implications in neuropsychiatric disorders. These studies involve the synthesis and evaluation of related compounds, revealing their interactions with various serotonin receptors (Yoon et al., 2008).

3. Radioligand Development for PET Imaging

Some derivatives of this compound are being used in the development of PET radioligands. This application is crucial for studying serotonin receptors in human subjects, aiding in the understanding of various neurological conditions (Choi et al., 2015).

4. Synthesis and Pharmacological Properties in Gastrointestinal Motility

Studies on derivatives of this compound have explored their potential as serotonin 4 receptor agonists, indicating possible applications in enhancing gastrointestinal motility. This research is significant for developing new treatments for gastrointestinal disorders (Sonda et al., 2004).

5. Antibacterial Activity

Research on piperazine derivatives, closely related to this compound, has shown promising antibacterial activities. These studies are pivotal in exploring new antibacterial agents in the fight against microbial resistance (Qi, 2014).

6. Antihyperglycemic Activity

Homobimetallic zinc(II) dithiocarbamates derived from compounds similar to this compound have been studied for their antihyperglycemic activities. This research contributes to the development of new treatments for diabetes (ZIA-UR-REHMAN et al., 2016).

Properties

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

N-benzyl-4-(4-methoxyphenyl)sulfonylpiperazine-1-carboxamide

InChI

InChI=1S/C19H23N3O4S/c1-26-17-7-9-18(10-8-17)27(24,25)22-13-11-21(12-14-22)19(23)20-15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,20,23)

InChI Key

JMOSWCSUAXXELA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NCC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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